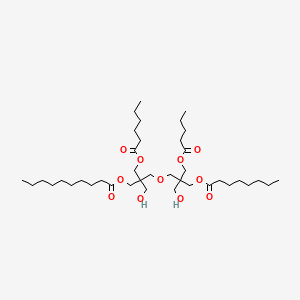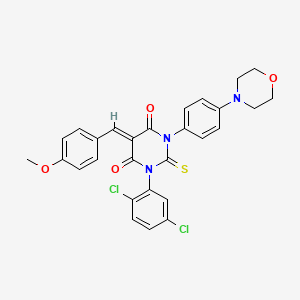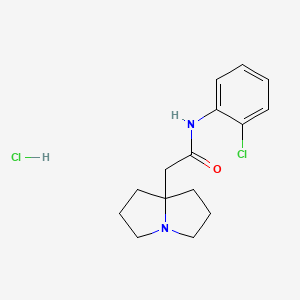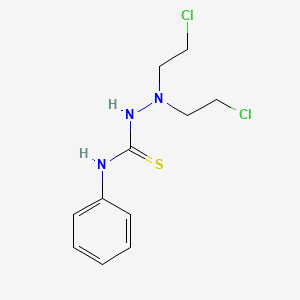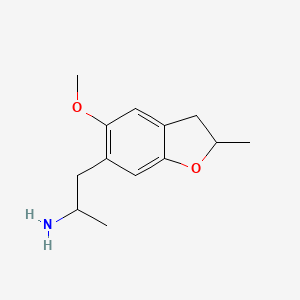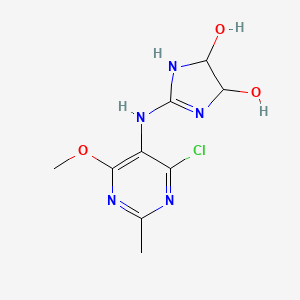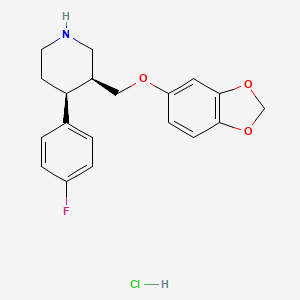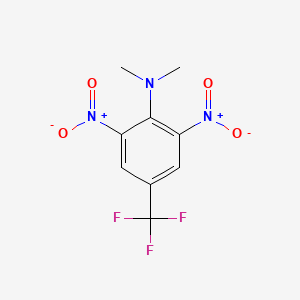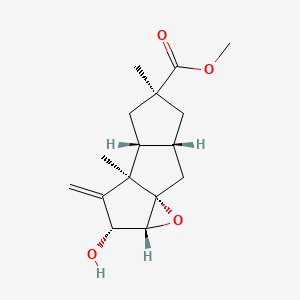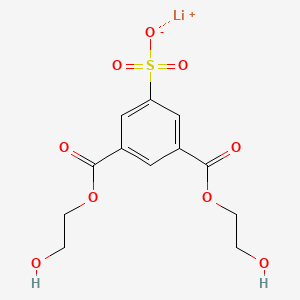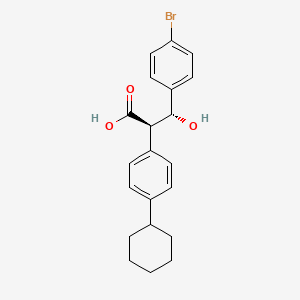
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a hydroxy group attached to a benzenepropanoic acid backbone. The stereochemistry of the compound is denoted by (R*,S*)-(-)-, indicating the presence of chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the cyclohexyl group through a Friedel-Crafts alkylation reaction. The hydroxy group is then introduced via a hydroxylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and specific reagents like bromine for the bromination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid, 4-bromo-alpha-(4-phenyl)-beta-hydroxy-: Lacks the cyclohexyl group.
Benzenepropanoic acid, 4-chloro-alpha-(4-cyclohexylphenyl)-beta-hydroxy-: Contains a chlorine atom instead of a bromine atom.
Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-methoxy-: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the cyclohexyl group and the specific stereochemistry (R*,S*)-(-)- in Benzenepropanoic acid, 4-bromo-alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- makes it unique compared to its similar compounds
Propiedades
Número CAS |
88222-02-0 |
|---|---|
Fórmula molecular |
C21H23BrO3 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
(2R,3R)-3-(4-bromophenyl)-2-(4-cyclohexylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H23BrO3/c22-18-12-10-17(11-13-18)20(23)19(21(24)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14,19-20,23H,1-5H2,(H,24,25)/t19-,20+/m1/s1 |
Clave InChI |
HVGUIMJIBGJWSR-UXHICEINSA-N |
SMILES isomérico |
C1CCC(CC1)C2=CC=C(C=C2)[C@H]([C@H](C3=CC=C(C=C3)Br)O)C(=O)O |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=C(C=C3)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


